2-Propylpent-4-ynoic acid

描述

Chemical Identity and Structural Features within Acetylenic Carboxylic Acid Frameworks

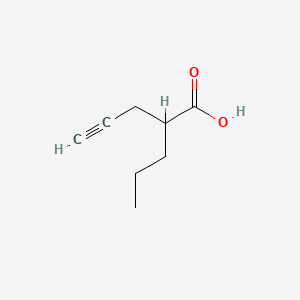

2-Propylpent-4-ynoic acid, with the chemical formula C₈H₁₂O₂, is a member of the acetylenic carboxylic acid family. uni.lu Its structure is characterized by a five-carbon pentanoic acid backbone with a propyl group attached to the alpha-carbon (the second carbon atom) and a carbon-carbon triple bond (an alkyne) at the fourth position. uni.lu This arrangement of functional groups imparts specific chemical properties and reactivity to the molecule.

The presence of the terminal alkyne is a key feature, as the acidic proton on the sp-hybridized carbon can be removed to form a potent nucleophile, an acetylide. This reactivity is fundamental to many of its applications in synthesis. The carboxylic acid group, on the other hand, provides a site for esterification, amide bond formation, and other transformations typical of this functional group.

Interactive Data Table: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 24102-11-2 |

| SMILES | C#CCC(CCC)C(O)=O |

| InChI Key | KWBNQXQUIZBELR-UHFFFAOYSA-N |

Data sourced from multiple chemical databases. uni.luchemicalbook.combldpharm.com

Academic Significance in Organic Synthesis and Stereochemical Investigations

The academic significance of this compound lies primarily in its utility as a synthetic intermediate and as a model for studying stereochemical outcomes of reactions. The bifunctional nature of the molecule allows for a variety of chemical manipulations.

In the field of organic synthesis, acetylenic carboxylic acids are valuable precursors for the construction of more complex molecules. researchgate.net The alkyne moiety can participate in a range of reactions, including:

Alkylation: The acetylide anion can be alkylated to form new carbon-carbon bonds. tandfonline.com

Coupling Reactions: It can undergo various coupling reactions, such as the Sonogashira coupling, to connect with other organic fragments. researchgate.net

Cyclization Reactions: The presence of both the alkyne and carboxylic acid allows for intramolecular cyclization to form lactones and other heterocyclic systems, which are common motifs in natural products. researchgate.net

From a stereochemical perspective, the alpha-carbon of this compound is a chiral center. This allows for the investigation of stereoselective reactions, where one enantiomer is formed in preference to the other. The synthesis of enantiomerically pure forms of such molecules is a significant challenge and a key area of research in modern organic chemistry. mun.ca

Delineation of Research Focus: Beyond Biological System Interactions

This article will maintain a strict focus on the chemical properties and synthetic applications of this compound. The exploration will be confined to its role as a chemical entity in the laboratory, its synthesis, and its transformations into other molecules. Any discussion of its metabolic fate, toxicological profile, or pharmacological activity is explicitly excluded to maintain a purely chemical and synthetic focus.

Structure

3D Structure

属性

IUPAC Name |

2-propylpent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h1,7H,4-6H2,2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBNQXQUIZBELR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC#C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301311902 | |

| Record name | 2-Propyl-4-pentynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24102-11-2 | |

| Record name | 2-Propyl-4-pentynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24102-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-n-Propyl-4-pentynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024102112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyl-4-pentynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Propylpent 4 Ynoic Acid

Established Retrosynthetic Strategies and Forward Synthesis Routes

A logical retrosynthetic analysis of 2-propylpent-4-ynoic acid (1) points to several viable synthetic disconnections. The most straightforward approach involves the α-alkylation of a suitable pentanoic acid derivative. This strategy hinges on the formation of an enolate from a protected pentanoic acid, followed by reaction with a propargyl electrophile.

Retrosynthetic Analysis:

A primary disconnection can be made at the C2-C3' bond, suggesting an alkylation of a pentanoic acid enolate equivalent with a propargyl halide. A second key disconnection is at the C2-C1' bond, pointing towards the propargylation of a malonic ester derivative followed by decarboxylation.

Forward Synthesis Routes:

One of the most common and established methods for the synthesis of α-substituted carboxylic acids is the malonic ester synthesis. google.com This pathway, as applied to this compound, would commence with diethyl malonate.

Step 1: Alkylation with Propyl Bromide: Diethyl malonate is first deprotonated with a suitable base, such as sodium ethoxide, to form the corresponding enolate. This enolate then undergoes nucleophilic substitution with propyl bromide to yield diethyl 2-propylmalonate.

Step 2: Alkylation with Propargyl Bromide: A second deprotonation and subsequent alkylation with propargyl bromide would introduce the propargyl group, affording diethyl 2-propyl-2-propargylmalonate.

Step 3: Hydrolysis and Decarboxylation: The resulting disubstituted malonic ester is then subjected to acidic hydrolysis to convert the ester groups into carboxylic acids, forming an unstable malonic acid derivative which readily undergoes decarboxylation upon heating to yield the final product, this compound.

An alternative and more direct forward synthesis involves the α-alkylation of a pre-formed pentanoic acid derivative. libretexts.org

Step 1: Formation of a Dianion: 2-Propylpentanoic acid can be treated with a strong base, such as lithium diisopropylamide (LDA), to generate a dianion.

Step 2: Propargylation: The dianion can then be reacted with a propargyl halide, such as propargyl bromide, to introduce the alkyne functionality at the α-position.

Step 3: Workup: Acidic workup would then yield the desired this compound.

Enantioselective Synthesis of Chiral this compound

The presence of a stereocenter at the C2 position necessitates the development of enantioselective synthetic methods to obtain optically pure enantiomers of this compound.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are a powerful tool for inducing stereoselectivity in alkylation reactions. Evans oxazolidinones are a well-established class of chiral auxiliaries for the asymmetric synthesis of α-substituted carboxylic acids. researchgate.net

A plausible enantioselective synthesis of this compound using an Evans-type chiral auxiliary would proceed as follows:

Acylation of the Chiral Auxiliary: The chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with pentanoyl chloride to form the corresponding N-acyloxazolidinone.

Diastereoselective Enolate Formation and Alkylation: Treatment with a strong base like LDA at low temperatures generates a chiral enolate. The stereochemistry of the subsequent alkylation with propargyl bromide is directed by the chiral auxiliary, leading to a high diastereomeric excess of one of the two possible diastereomers.

Cleavage of the Chiral Auxiliary: The chiral auxiliary is then cleaved under mild conditions, for example, by hydrolysis with lithium hydroxide, to afford the enantiomerically enriched this compound and recover the chiral auxiliary.

A study on the synthesis of a related complex molecule, (2S,3S)-2-(3-((tert-butyldiphenylsilyl)oxy)propyl)-3-methylpent-4-ynoic acid, successfully employed a chiral N-acylated oxazolidinone for a stereocontrolled synthesis. nih.gov This demonstrates the feasibility of using such auxiliaries for the construction of chiral centers in substituted pent-4-ynoic acid derivatives.

Asymmetric Catalysis in Propargylation Reactions

Asymmetric catalysis offers an atom-economical alternative to the use of stoichiometric chiral auxiliaries. The development of catalytic enantioselective α-propargylation of carbonyl compounds is an active area of research. mdpi.com While specific catalysts for the direct asymmetric propargylation of pentanoic acid to yield this compound are not extensively documented, related transformations provide a strong basis for potential methodologies. For instance, chiral aldehyde catalysis has been shown to be effective in the asymmetric α-propargylation of amino acid esters.

Stereocontrolled Formation of the C2 Chiral Center

The stereocontrolled formation of the C2 chiral center is the cornerstone of the enantioselective synthesis of this compound. The choice of chiral auxiliary or catalyst is paramount in determining the stereochemical outcome. The predictable stereochemical control exerted by Evans oxazolidinones, for example, arises from the formation of a rigid chelated enolate where one face of the enolate is sterically shielded by the substituent on the auxiliary, directing the incoming electrophile to the opposite face.

The following table summarizes the key aspects of stereocontrolled synthesis approaches:

| Approach | Key Reagents/Catalysts | Principle of Stereocontrol |

| Chiral Auxiliary-Mediated Alkylation | Evans Oxazolidinones, SAMP/RAMP Hydrazones | The chiral auxiliary forms a rigid intermediate, sterically directing the approach of the electrophile to one face of the enolate. |

| Asymmetric Catalysis | Chiral Lewis Acids, Chiral Phase-Transfer Catalysts | The chiral catalyst coordinates with the substrate and/or reagent to create a chiral environment, favoring one enantiomeric pathway. |

Exploration of Novel Synthetic Pathways and Methodological Advancements

Research into novel synthetic methodologies for α-substituted alkynoic acids continues to evolve. One area of interest is the development of more efficient and environmentally benign catalytic systems. For instance, the use of transition metal catalysts, such as palladium or copper, in conjunction with chiral ligands for asymmetric propargylation reactions holds significant promise.

Furthermore, chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, could offer a powerful approach for the enantioselective synthesis of this compound. For example, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of this compound or its ester derivative.

Recent advances in the synthesis of 2-pyrones from (Z)-2-en-4-ynoic acids via iodolactonization also highlight the potential for further functionalization of the alkyne moiety in compounds like this compound. mdpi.com

Chemical Reactivity and Mechanistic Transformations of 2 Propylpent 4 Ynoic Acid

Alkyne Functional Group Transformations

The terminal alkyne is characterized by its carbon-carbon triple bond and a weakly acidic terminal proton. This structure is amenable to numerous addition and coupling reactions.

Metal-catalyzed reactions are highly effective for forming new carbon-carbon and carbon-heteroatom bonds at the alkyne position.

Sonogashira Coupling: This reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org For 2-Propylpent-4-ynoic acid, the reaction would involve the coupling of its terminal alkyne with a substrate like an aryl iodide (Ar-I), resulting in a new, more complex molecule containing both the carboxylic acid and a substituted alkyne. The reaction proceeds through a catalytic cycle involving oxidative addition of the halide to the palladium center, followed by transmetalation with a copper(I) acetylide intermediate (formed from the alkyne and copper catalyst), and concluding with reductive elimination to yield the final product and regenerate the palladium catalyst. wikipedia.org Structurally similar compounds, such as (S)-2-aminopent-4-ynoic acid derivatives, have been successfully functionalized using Sonogashira cross-coupling reactions. researchgate.net

Click Chemistry: The term "click chemistry" describes reactions that are modular, high-yielding, and generate inoffensive byproducts. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne 1,3-dipolar Cycloaddition (CuAAC). chempep.com In this reaction, the terminal alkyne of this compound would react with an organic azide (R-N₃) in the presence of a copper(I) catalyst to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly valued for its reliability and biocompatibility.

Table 1: Metal-Catalyzed Coupling Reactions

| Reaction Type | Reactant | Catalyst System | Product Functional Group |

|---|---|---|---|

| Sonogashira Coupling Forms a C-C bond between the alkyne and an aryl/vinyl halide. | Aryl/Vinyl Halide (e.g., Ar-I) | Pd complex (e.g., Pd(PPh₃)₄) & Cu(I) salt (e.g., CuI) | Disubstituted Alkyne |

| CuAAC (Click Chemistry) Forms a triazole ring from an alkyne and an azide. | Organic Azide (R-N₃) | Cu(I) source | 1,2,3-Triazole |

Addition reactions across the triple bond can lead to the formation of ketones or halogenated alkenes.

Hydration: The addition of water across the alkyne can be catalyzed by acid and mercury(II) salts. Following Markovnikov's rule, this reaction initially forms an enol intermediate, which rapidly tautomerizes to the more stable keto form. For this compound, hydration would yield a ketone, specifically 2-propyl-4-oxopentanoic acid.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkyne also follows Markovnikov's rule. The initial addition results in a vinyl halide. If a second equivalent of HX is used, a geminal dihalide is formed, with both halogen atoms attached to the same carbon.

The alkyne functional group can participate as a 2π-electron component in various cycloaddition reactions to form cyclic structures. wikipedia.org

[2+2+2] Cycloaddition: This reaction, often catalyzed by transition metals like cobalt or rhodium, involves the combination of three alkyne units to form a substituted benzene ring. This compound could potentially trimerize or co-cyclize with other alkynes in this manner to produce highly substituted aromatic compounds.

Diels-Alder Reaction: In this [4+2] cycloaddition, an alkyne can act as the dienophile, reacting with a conjugated diene to form a cyclohexadiene derivative. wikipedia.orgsigmaaldrich.com For example, the reaction of this compound with 1,3-butadiene would yield a substituted 1,4-cyclohexadiene. This reaction is a powerful tool for constructing six-membered rings with good stereochemical control. sigmaaldrich.comorganic-chemistry.org

Table 2: Cycloaddition Reactions

| Reaction Type | Reactant Type | Product Ring System |

|---|---|---|

| [2+2+2] Cycloaddition Combines three alkyne units. | Alkynes | Substituted Benzene |

| Diels-Alder [4+2] Combines a diene and a dienophile (the alkyne). | Conjugated Diene | Substituted 1,4-Cyclohexadiene |

The triple bond can be partially or fully reduced depending on the catalyst and reaction conditions.

Reduction to cis-Alkene: Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), hydrogenation will stop at the alkene stage, producing the cis-alkene stereoselectively. This would convert this compound to (Z)-2-propylpent-4-enoic acid.

Reduction to trans-Alkene: A dissolving metal reduction, using sodium or lithium in liquid ammonia, can reduce the alkyne to a trans-alkene. This would yield (E)-2-propylpent-4-enoic acid.

Reduction to Alkane: Complete reduction of the triple bond to a single bond can be achieved through catalytic hydrogenation using a more active catalyst like palladium on carbon (Pd/C) with a hydrogen atmosphere. This process would convert this compound into 2-propylpentanoic acid.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is characterized by an acidic proton and an electrophilic carbonyl carbon, making it susceptible to nucleophilic acyl substitution reactions.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and it is often driven to completion by using an excess of the alcohol or by removing the water that is formed. masterorganicchemistry.com Reacting this compound with an alcohol (R-OH) under these conditions would yield the corresponding ester.

Amidation: Carboxylic acids can be converted to amides by reaction with a primary or secondary amine. This transformation typically requires the use of a coupling agent, such as a carbodiimide, to activate the carboxylic acid and facilitate the nucleophilic attack by the amine. Alternatively, methods using Lewis acid catalysts, such as those based on boron, have been developed for the direct amidation of carboxylic acids. nih.govucl.ac.uk This would convert the carboxyl group of this compound into a primary, secondary, or tertiary amide, depending on the amine used.

Reduction to Alcohols and Oxidation Reactions of this compound

The chemical behavior of this compound is dictated by the presence of its three key functional components: the carboxylic acid group, the terminal alkyne, and the propyl-substituted stereocenter at the C2 position. The reactivity of this molecule in reduction and oxidation reactions is therefore a composite of the characteristic reactions of these individual moieties.

The reduction of the carboxylic acid function in this compound to a primary alcohol, yielding 2-propylpent-4-yn-1-ol, can be achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH4) is a standard reagent for this transformation, capable of reducing carboxylic acids to alcohols. The reaction proceeds via a complex mechanism involving the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to afford the primary alcohol. It is important to note that milder reducing agents, such as sodium borohydride (NaBH4), are generally ineffective for the reduction of carboxylic acids.

Concurrent with the reduction of the carboxylic acid, the terminal alkyne group may also undergo reduction, depending on the chosen reagent and reaction conditions. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel will typically reduce the alkyne all the way to an alkane. To achieve a partial reduction of the alkyne to an alkene, specific catalysts are necessary. For instance, Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is commonly employed for the syn-selective reduction of alkynes to cis-alkenes. Alternatively, using sodium or lithium metal in liquid ammonia (a dissolving metal reduction) typically results in the anti-selective reduction to a trans-alkene.

Oxidation reactions of this compound can target either the terminal alkyne or the propyl side chain. The terminal alkyne can undergo oxidative cleavage when treated with strong oxidizing agents such as ozone (O3) followed by a workup, or hot, concentrated potassium permanganate (KMnO4). This reaction would cleave the carbon-carbon triple bond, leading to the formation of a carboxylic acid and carbon dioxide. Milder oxidation conditions can potentially lead to the formation of an α-dicarbonyl compound. The propyl group at the C2 position is generally resistant to oxidation under standard conditions, though harsh conditions could lead to degradation of the molecule.

Below is a table summarizing the expected outcomes of various reduction and oxidation reactions on this compound based on general principles of organic chemistry.

| Reagent(s) | Functional Group Targeted | Expected Product(s) |

| 1. LiAlH₄2. H₃O⁺ | Carboxylic Acid & Alkyne | 2-Propylpent-4-yn-1-ol (if alkyne is unreactive); further reduction to 2-propylpentan-1-ol is possible. |

| H₂, Lindlar's Catalyst | Alkyne | (Z)-2-Propylpent-4-enoic acid |

| Na, NH₃ (l) | Alkyne | (E)-2-Propylpent-4-enoic acid |

| 1. O₃2. H₂O | Alkyne | 2-Propylbutanedioic acid and CO₂ |

| Hot, conc. KMnO₄ | Alkyne | 2-Propylbutanedioic acid and CO₂ |

Stereochemical Integrity and Epimerization Studies at C2

The stereochemical integrity of the chiral center at the C2 position of this compound is a crucial aspect of its chemistry, particularly in contexts where enantiopurity is important. The hydrogen atom attached to the C2 carbon (the α-carbon) is acidic due to its proximity to the electron-withdrawing carbonyl group of the carboxylic acid. This acidity makes it susceptible to deprotonation by a base, which can lead to epimerization or racemization.

The mechanism of epimerization at the α-carbon of a carboxylic acid involves the formation of a planar enolate intermediate. libretexts.orglibretexts.org In the presence of a base, the α-proton is abstracted, forming an enolate ion where the C2 carbon is sp2-hybridized and achiral. Subsequent protonation of this planar intermediate can occur from either face with equal probability, leading to a mixture of both (R) and (S) enantiomers. If the starting material is enantiomerically pure, this process will result in racemization.

The rate of this epimerization is dependent on several factors, including the strength of the base, the solvent, and the temperature. Strong bases will facilitate the deprotonation more readily, increasing the rate of epimerization. Protic solvents can also play a role by facilitating proton exchange.

Given the general understanding of α-carbon acidity in carbonyl compounds, it can be inferred that the stereochemical integrity of this compound at C2 could be compromised under basic conditions. msu.edusketchy.com Any reaction involving this compound that is conducted in the presence of a base should be carefully considered for the potential loss of stereochemical purity.

Investigations of Reaction Mechanisms and Kinetics

While specific mechanistic and kinetic studies for reactions involving this compound are not extensively documented, the reaction mechanisms can be inferred from the well-established principles of organic chemistry governing its functional groups.

The reactions of the terminal alkyne moiety are of particular interest. Electrophilic addition to the alkyne, for instance with a hydrogen halide (HX), would proceed through a vinyl cation intermediate. The regioselectivity of this addition would follow Markovnikov's rule, with the halogen adding to the more substituted carbon of the triple bond. However, due to the electron-withdrawing nature of the adjacent carboxylic acid, the reactivity of the alkyne towards electrophiles may be somewhat attenuated compared to a simple terminal alkyne. msu.edu

The kinetics of reactions involving the terminal alkyne, such as metal-catalyzed coupling reactions (e.g., Sonogashira coupling), would be influenced by factors such as the nature of the catalyst, the solvent, and the temperature. The terminal C-H bond of the alkyne is acidic and can be deprotonated by a strong base to form a powerful nucleophile, an acetylide ion. This acetylide can then participate in nucleophilic substitution or addition reactions.

The kinetics of the reduction of the carboxylic acid with a reagent like LiAlH4 would be complex, involving multiple steps. The reaction is typically fast and highly exothermic.

The rate of epimerization at the C2 position, as discussed in the previous section, would follow kinetics that are dependent on the concentration of the base and the substrate. A detailed kinetic study would involve monitoring the change in enantiomeric excess over time under various conditions.

Due to the lack of specific literature, the following table presents a generalized overview of the likely mechanistic pathways for reactions of this compound.

| Reaction Type | Functional Group | Probable Mechanism | Key Intermediates |

| Reduction | Carboxylic Acid (with LiAlH₄) | Nucleophilic Acyl Substitution | Tetrahedral intermediate, Aluminum alkoxide |

| Reduction | Alkyne (Catalytic Hydrogenation) | Syn-addition on catalyst surface | Pi-alkyne complex on catalyst surface |

| Electrophilic Addition | Alkyne | Electrophilic Addition | Vinyl cation |

| Deprotonation | Terminal Alkyne C-H | Acid-Base Reaction | Acetylide anion |

| Epimerization | α-Carbon | Deprotonation-Reprotonation | Enolate anion libretexts.orglibretexts.org |

Further empirical research, including detailed kinetic studies and computational modeling, would be necessary to provide a more quantitative and in-depth understanding of the reaction mechanisms and kinetics of this compound.

Spectroscopic and Advanced Analytical Characterization in Organic Chemistry Research

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and for probing its structure through fragmentation analysis. For 2-Propylpent-4-ynoic acid (C₈H₁₂O₂), HRMS would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion.

The molecular ion of this compound would be susceptible to fragmentation pathways characteristic of carboxylic acids. youtube.com Key fragmentation events would likely include:

Loss of the hydroxyl radical (•OH): This would result in the formation of an acylium ion.

Loss of the carboxyl group (•COOH): This would lead to the generation of the corresponding alkyl fragment.

McLafferty rearrangement: If sterically feasible, this rearrangement could lead to the loss of a neutral alkene molecule.

Cleavage adjacent to the alkyne: Fragmentation of the propargyl group could also be a characteristic pathway.

The primary fragmentation pathways for carboxylic acids often involve the loss of the hydroxyl group and the entire carboxyl group. oregonstate.edu The generation of an acylium ion through the cleavage of the C-Y bond (where Y is the substituent on the carbonyl group) is a common fragmentation pattern for carboxylic acid derivatives. libretexts.orglibretexts.org

A predicted table of major mass spectral fragments for this compound is presented below.

| Predicted Fragment | Proposed Structure | m/z | Significance |

| [M-OH]⁺ | C₈H₁₁O⁺ | 123.08 | Loss of hydroxyl radical from the carboxylic acid |

| [M-COOH]⁺ | C₇H₁₁⁺ | 95.09 | Loss of the carboxyl group |

| [M-C₃H₃]⁺ | C₅H₉O₂⁺ | 101.06 | Loss of the propargyl radical |

This table is based on predicted fragmentation patterns and has not been confirmed by experimental data.

Isotopic labeling is a powerful technique to trace the pathways of chemical reactions and to elucidate fragmentation mechanisms in mass spectrometry. By selectively replacing atoms with their heavier isotopes (e.g., ²H, ¹³C, ¹⁸O), one can track the fate of specific atoms or functional groups during analysis.

For this compound, isotopic labeling could be employed to:

Confirm fragmentation pathways: Replacing the carboxylic acid protons with deuterium (B1214612) (²H) would result in a corresponding mass shift in fragments containing this group, confirming or refuting proposed fragmentation mechanisms.

Study reaction mechanisms: In the context of its synthesis or metabolic studies, labeling specific carbon atoms with ¹³C would allow for the precise tracking of the carbon skeleton throughout a chemical or biological transformation.

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for the complete structural assignment of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The terminal alkyne proton (H-5) is expected to appear around 2-3 ppm. openochem.org Protons on the carbon adjacent to the carbonyl group (H-2) would be deshielded and appear further downfield. libretexts.org

¹³C NMR: The carbon NMR spectrum would reveal eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon (C-1) would be the most deshielded, appearing in the range of 170-185 ppm. oregonstate.edu The sp-hybridized carbons of the alkyne (C-4 and C-5) would resonate in the 65-90 ppm region. openochem.org

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the identification of adjacent protons. For instance, a cross-peak between the proton at C-2 and the methylene (B1212753) protons at C-3 would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For example, a correlation between the proton at C-2 and the carbonyl carbon (C-1) would be expected.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-2 | 2.5 - 2.8 | m | - |

| H-3 | 1.6 - 1.8 | m | - |

| H-5 | 2.0 - 2.3 | t | J = 2.5 |

| Propyl CH₂ | 1.4 - 1.6 | m | - |

| Propyl CH₃ | 0.9 - 1.0 | t | J = 7.0 |

This data is predicted and has not been confirmed by experimental results.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (COOH) | 175 - 180 |

| C-2 | 45 - 50 |

| C-3 | 30 - 35 |

| C-4 (C≡C) | 80 - 85 |

| C-5 (C≡CH) | 70 - 75 |

| Propyl CH₂ | 20 - 25 |

| Propyl CH₂ | 15 - 20 |

This data is predicted and has not been confirmed by experimental results.

This compound possesses a chiral center at the C-2 position. The determination of the absolute or relative stereochemistry is a critical aspect of its characterization. While standard NMR techniques may not differentiate between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments that are distinguishable by NMR. For example, esterification of the carboxylic acid with a chiral alcohol would produce diastereomers with distinct NMR spectra, allowing for their differentiation and potentially the assignment of stereochemistry.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid and terminal alkyne groups.

O-H stretch (carboxylic acid): A very broad and strong absorption is expected in the region of 3300-2500 cm⁻¹. orgchemboulder.com

C-H stretch (alkyne): A sharp, strong band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H bond. libretexts.org

C≡C stretch (alkyne): A weak to medium absorption is expected in the range of 2150-2100 cm⁻¹. dummies.com

C=O stretch (carboxylic acid): A very strong and sharp absorption between 1760 and 1690 cm⁻¹ is characteristic of the carbonyl group. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the carbon-carbon triple bond, which often gives a strong signal in the Raman spectrum due to its polarizability. The C≡C stretching vibration would be expected to appear as a strong, sharp band in the 2150-2100 cm⁻¹ region.

Summary of Key Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 | - | Strong, Broad |

| Terminal Alkyne | C-H stretch | ~3300 | ~3300 | Strong, Sharp |

| Terminal Alkyne | C≡C stretch | 2150-2100 | 2150-2100 | Weak-Medium (IR), Strong (Raman) |

This table is based on characteristic vibrational frequencies and has not been confirmed by experimental data for this specific compound.

Chiral Chromatography for Enantiomeric Purity Determination

The determination of enantiomeric purity is a critical aspect of the characterization of chiral molecules in organic chemistry research. For this compound, which possesses a single stereocenter at the C2 position, distinguishing between its (R)- and (S)-enantiomers is essential for understanding its stereospecific properties and potential applications. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely employed technique for the separation and quantification of enantiomers, thereby enabling the assessment of enantiomeric excess (% ee) in a sample.

The separation of enantiomers by chiral HPLC relies on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP). These diastereomeric interactions exhibit different binding energies, leading to differential retention times for the two enantiomers and, consequently, their separation. The selection of an appropriate CSP and the optimization of the mobile phase composition are paramount for achieving successful enantiomeric resolution.

For chiral carboxylic acids such as this compound, polysaccharide-based CSPs have demonstrated broad applicability and excellent enantioselective recognition capabilities. These stationary phases, typically derived from cellulose (B213188) or amylose (B160209) that have been functionalized with various carbamate (B1207046) derivatives, offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, as well as steric hindrance, which are crucial for chiral discrimination.

Research Findings on Method Development

In the development of a chiral HPLC method for the enantiomeric purity determination of this compound, a screening of various polysaccharide-based CSPs is the initial step. Columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are often effective for the resolution of chiral acids.

The mobile phase composition plays a significant role in modulating the retention and resolution of the enantiomers. A polar organic mode, employing mixtures of a non-polar alkane (e.g., n-hexane) and an alcohol (e.g., 2-propanol or ethanol), is commonly used with polysaccharide-based CSPs. The alcohol component of the mobile phase acts as a competitor for the polar interaction sites on the CSP, and its concentration can be adjusted to optimize the separation.

To improve peak shape and resolution for acidic compounds like this compound, the addition of a small percentage of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase is a common practice. The acidic additive serves to suppress the ionization of the carboxylic acid analyte, thereby reducing peak tailing and enhancing the enantioselective interactions with the CSP.

A systematic study would involve evaluating the effect of the alcohol modifier concentration and the TFA concentration on the retention factors (k), separation factor (α), and resolution (Rs) of the (R)- and (S)-enantiomers of this compound. The data from such a study would allow for the selection of the optimal chromatographic conditions for baseline separation and accurate quantification of the enantiomers.

Data on Enantiomeric Resolution

The following table presents representative data from the method development for the chiral separation of this compound enantiomers on a cellulose-based chiral stationary phase.

| Mobile Phase Composition (n-Hexane:2-Propanol:TFA) | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Separation Factor (α) | Resolution (Rs) |

| 90:10:0.1 | 12.5 | 14.8 | 1.22 | 2.1 |

| 85:15:0.1 | 9.8 | 11.2 | 1.18 | 1.9 |

| 80:20:0.1 | 7.2 | 8.1 | 1.15 | 1.6 |

| 90:10:0.2 | 12.8 | 15.2 | 1.23 | 2.2 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Based on the detailed research findings, the optimal conditions for the baseline separation of the enantiomers of this compound were identified. The subsequent table summarizes the chromatographic parameters under these optimized conditions, which are crucial for the routine determination of enantiomeric purity.

| Parameter | Value |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane:2-Propanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Retention Time (R)-enantiomer | 12.5 min |

| Retention Time (S)-enantiomer | 14.8 min |

| Separation Factor (α) | 1.22 |

| Resolution (Rs) | 2.1 |

This is an interactive data table. You can sort the data by clicking on the column headers.

The successful development of a robust chiral HPLC method is indispensable for the quality control and stereochemical characterization of this compound in research and development settings.

Computational Chemistry and Theoretical Investigations of 2 Propylpent 4 Ynoic Acid

Molecular Conformation and Conformational Landscape Analysis

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. For a flexible molecule like 2-Propylpent-4-ynoic acid, which has several rotatable single bonds, a multitude of conformations are possible. Conformational analysis aims to identify the stable isomers (conformers) and map the potential energy surface that governs their interconversion.

Detailed research into the conformational landscape of this compound would typically begin with a systematic search of the potential energy surface. This is often achieved using molecular mechanics force fields followed by higher-level quantum mechanical calculations, such as Density Functional Theory (DFT), for more accurate energy evaluations. The rotation around the C2-C3 and C3-C4 bonds, as well as the orientation of the carboxylic acid group, are the primary degrees of freedom.

For the carboxylic acid group, a key feature is the orientation of the hydroxyl proton, which can exist in either a syn or anti conformation relative to the carbonyl oxygen. It is well-established that the syn conformation is generally more stable for carboxylic acids due to favorable intramolecular interactions.

A computational scan of the dihedral angles would reveal several low-energy conformers. The relative energies of these conformers determine their population at a given temperature, according to the Boltzmann distribution. The results of such an analysis allow for the identification of the most likely shapes the molecule will adopt in various environments.

| Conformer | Dihedral Angle (O=C-O-H) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| I (Global Minimum) | 0.0° (syn) | 0.00 | 75.3 |

| II | 180.0° (anti) | 1.50 | 10.2 |

| III | -120.5° (gauche) | 0.85 | 14.5 |

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations provide fundamental insights into the distribution of electrons within a molecule, which in turn dictates its reactivity. Methods like DFT with an appropriate basis set (e.g., 6-311++G(d,p)) are commonly employed to calculate a variety of electronic properties.

For this compound, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

The terminal alkyne and the carboxylic acid group are the primary sites of reactivity. The high electron density of the C≡C triple bond suggests it is a nucleophilic center, susceptible to electrophilic attack. Conversely, the carboxylic acid proton is acidic and can be abstracted by a base, while the carbonyl carbon is an electrophilic site.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red) around the carbonyl oxygen and the alkyne's triple bond, indicating regions prone to electrophilic attack. A positive potential (blue) would be localized on the acidic proton of the carboxyl group.

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.1 D |

Transition State Modeling for Reaction Pathway Elucidation

To understand the mechanism of a chemical reaction, it is essential to characterize the transition state (TS)—the highest energy point along the reaction coordinate. Transition state modeling allows for the determination of activation energies, which are critical for predicting reaction rates.

For this compound, several reactions could be computationally modeled. For instance, the addition of a nucleophile to the carbonyl carbon or an electrophile to the alkyne are common transformations. A typical computational workflow involves locating the TS structure on the potential energy surface. This is a saddle point, characterized by a single imaginary vibrational frequency.

Once the TS is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the TS connects the reactants and products. The energy difference between the reactants and the TS gives the activation energy barrier. For example, modeling the deprotonation of the carboxylic acid by a base would involve calculating the energy of the reactant complex, the transition state for proton transfer, and the final product complex.

| Reaction | Transition State Imaginary Frequency (cm⁻¹) | Activation Energy (kcal/mol) |

|---|---|---|

| Deprotonation by Hydroxide | -450.2i | 5.2 |

| Electrophilic Addition of H⁺ to Alkyne | -210.5i | 15.8 |

Spectroscopic Property Predictions via Quantum Chemical Methods

Quantum chemical methods are highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of a molecule. These predictions are invaluable for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be accurately calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide a theoretical NMR spectrum that can be compared with experimental data to confirm the molecular structure. For this compound, distinctive signals would be predicted for the acetylenic proton, the chiral center proton, and the carboxylic acid proton.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption peaks in its IR and Raman spectra. DFT calculations can predict these frequencies with good accuracy. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid (broad, around 3000 cm⁻¹), the C=O stretch (strong, around 1700 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and the ≡C-H stretch (sharp, around 3300 cm⁻¹).

| Spectroscopy Type | Key Predicted Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift of COOH proton | 12.1 ppm |

| ¹³C NMR | Chemical Shift of C=O carbon | 175.4 ppm |

| IR | C=O Stretching Frequency | 1715 cm⁻¹ |

| IR | C≡C Stretching Frequency | 2125 cm⁻¹ |

Role in Precursor and Scaffold Synthesis in Non Biological Organic Chemistry

Incorporation into Complex Molecular Architectures

Theoretically, 2-Propylpent-4-ynoic acid could be incorporated into more complex molecules through reactions targeting either of its functional groups. The terminal alkyne can undergo reactions such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings to form larger frameworks containing carbon-carbon triple bonds. The carboxylic acid moiety can be converted into esters, amides, or acid halides, allowing for its linkage to other molecular fragments. However, specific examples of this compound being used for the synthesis of complex non-biological architectures are not readily found in the scientific literature.

Applications in the Synthesis of Non-Natural Products

The dual functionality of this compound suggests its potential as a precursor in the synthesis of various non-natural products. For instance, the alkyne group is a key participant in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form triazoles. This reaction is widely used for the efficient construction of complex molecular structures. The carboxylic acid could be used to introduce this alkynyl fragment into a larger molecule before subsequent click reactions. Despite this potential, there is a lack of documented instances of this compound being used in the synthesis of specific non-natural products in the reviewed literature.

Derivatization for Material Science Precursors

Terminal alkynes and carboxylic acids are functional groups that can be utilized in the synthesis of monomers for polymerization and other material science precursors. For example, the carboxylic acid could be esterified with a molecule containing another polymerizable group, or the alkyne could be used in polymerization reactions such as polyaddition or cyclotrimerization. While the structural motif of this compound suggests it could be a precursor to polymers with specific properties, research detailing such derivatizations and applications in material science is not apparent.

Development of Chemical Probes for Academic Study (excluding biological applications)

Terminal alkynes are sometimes incorporated into molecules to serve as chemical probes, often for use in techniques like Raman spectroscopy due to the unique vibrational frequency of the C-C triple bond. The carboxylic acid group of this compound could be used to attach this alkyne tag to a molecule of interest for non-biological studies, for example, to probe the environment within a synthetic material. However, the development and application of chemical probes derived specifically from this compound for non-biological academic study have not been reported in the available literature.

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in chemical manufacturing, aiming to reduce environmental impact and improve safety. patsnap.comnih.gov Future research on 2-Propylpent-4-ynoic acid will likely prioritize the development of more sustainable synthetic routes.

Current synthetic methods can be reimagined using green chemistry principles to minimize hazardous waste and energy consumption. Key areas of development include:

Use of Greener Solvents: Shifting from traditional volatile organic solvents to more environmentally benign alternatives like water, supercritical fluids (such as CO2), or biodegradable solvents. nih.gov The synthesis of carboxylic acids, for instance, has been demonstrated in aqueous media, which can also facilitate catalyst recycling. mdpi.com

Renewable Feedstocks: Investigating biosynthetic pathways or utilizing bio-based starting materials to reduce reliance on petrochemical sources. patsnap.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste. mdpi.com Catalytic reactions are central to this principle. nih.gov

Safer Reagents and Energy Sources: Employing less hazardous reagents, such as using hydrogen peroxide as a clean oxidant in the synthesis of carboxylic acids from aldehydes. mdpi.comnih.gov Additionally, alternative energy sources like microwave irradiation can offer efficient and rapid heating, often leading to cleaner reactions and higher yields. nih.gov

A comparison of potential synthetic approaches is outlined below:

| Feature | Traditional Approach | Green Chemistry Approach |

| Solvent | Volatile organic solvents (e.g., Et2O) | Water, supercritical CO2, biodegradable solvents nih.gov |

| Oxidant | Stoichiometric heavy metal oxidants | Catalytic systems with H2O2 or O2 mdpi.comnih.gov |

| Energy Source | Conventional heating (oil baths) | Microwave irradiation, ultrasound nih.gov |

| Catalysis | Homogeneous catalysts (difficult to recover) | Recyclable heterogeneous or biocatalysts mdpi.com |

| Waste | Higher waste generation, byproducts | Minimized waste, improved atom economy nih.gov |

By focusing on these areas, the synthesis of this compound can become more economically viable and environmentally sustainable.

Integration with Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical and fine chemical industries are increasingly adopting continuous flow chemistry and automation to enhance efficiency, safety, and reproducibility. acs.orgasynt.comvidyagxp.comthepharmamaster.com Applying these technologies to the synthesis of this compound represents a significant future research direction.

Flow chemistry, where reactions are performed in a continuous stream through a reactor, offers numerous advantages over traditional batch processing. aurigeneservices.comnih.gov For the synthesis of active pharmaceutical ingredients (APIs), this technology allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yield and purity. asynt.comcontractpharma.com

Key benefits of integrating flow chemistry include:

Enhanced Safety: Small reactor volumes minimize the risks associated with handling potentially hazardous reagents or exothermic reactions. beilstein-journals.orgeuropa.eu

Improved Control and Reproducibility: Precise control over reaction conditions ensures consistent product quality. aurigeneservices.com

Scalability: Scaling up production is achieved by running the system for longer periods, avoiding the complex redesign required for large-scale batch reactors. thepharmamaster.com

Automation Potential: Flow systems are readily automated, enabling high-throughput screening of reaction conditions and on-demand production. asynt.comnih.gov

Automated synthesis platforms can integrate reaction execution, in-line analysis (e.g., using spectroscopy or chromatography), and purification steps. beilstein-journals.orgnih.govnih.gov Such a system could accelerate the discovery of optimized synthetic routes for this compound and its derivatives, facilitating rapid library generation for screening purposes. nso-journal.orgmerckmillipore.com Researchers have developed automated platforms that can perform multi-step syntheses, significantly reducing manual labor and the potential for human error. innovationnewsnetwork.comchemrxiv.org

| Technology | Application to this compound Synthesis | Potential Advantages |

| Flow Chemistry | Continuous production in microreactors or packed-bed reactors. | Improved heat and mass transfer, enhanced safety, easier scalability. acs.orgeuropa.eu |

| Automated Platforms | High-throughput screening of catalysts, solvents, and temperatures. | Rapid optimization, on-demand synthesis, increased reproducibility. vidyagxp.comnih.gov |

| In-line Analytics (PAT) | Real-time monitoring of reaction progress and purity. | Immediate feedback for process control, ensuring higher quality. vidyagxp.com |

Exploration of Novel Catalytic Systems for Transformations

The two terminal alkyne groups in this compound are ripe for chemical modification, offering pathways to a diverse range of derivatives. Future research will undoubtedly focus on employing novel catalytic systems to selectively functionalize these moieties.

Advances in catalysis are opening new avenues for alkyne transformations that are more efficient, selective, and sustainable. mdpi.comnih.gov The exploration of these catalysts could lead to the discovery of novel derivatives of this compound with unique properties.

Emerging research areas in catalysis relevant to this compound include:

Recyclable Heterogeneous Catalysts: Developing solid-supported catalysts, such as metal nanoparticles on graphitic carbon or in metal-organic frameworks (MOFs), allows for easy separation and reuse, aligning with green chemistry principles. mdpi.comnih.gov These systems combine the high activity of homogeneous catalysts with the practical benefits of heterogeneous ones. nih.gov

Transition-Metal Catalysis: The use of transition metals for alkyne functionalization is a well-established field, but new catalysts continue to be developed for reactions like hydroarylation, 1,2-difunctionalization, and cycloadditions, providing access to complex molecular architectures. acs.orgacs.org

Photoredox and Electrochemical Catalysis: Utilizing visible light or electricity to drive chemical reactions offers mild and sustainable alternatives to traditional methods, enabling unique reaction pathways that are otherwise difficult to achieve. thepharmamaster.com

The table below summarizes potential catalytic transformations for this compound.

| Reaction Type | Catalytic System | Potential Product Class |

| Click Chemistry (Cycloaddition) | Copper or Ruthenium catalysts | Triazoles, complex heterocycles |

| Coupling Reactions (e.g., Sonogashira) | Palladium/Copper catalysts | Aryl- or vinyl-substituted alkynes acs.org |

| Hydrofunctionalization | Copper, Gold, or Platinum catalysts | Substituted alkenes, ketones nih.gov |

| Polymerization | Metal-based catalysts | Conjugated polymers |

The discovery and application of these catalytic systems will be crucial for expanding the chemical space accessible from this compound.

Advanced Computational Design of Chemical Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, accelerating the design and optimization of molecules with desired properties. openmedicinalchemistryjournal.comneuroquantology.comoncodesign-services.com Applying these methods to this compound can guide synthetic efforts, reducing the time and cost associated with laboratory experimentation. researchgate.net

By using advanced computational models, researchers can predict a wide range of properties for this compound and its hypothetical derivatives before they are synthesized.

Key computational approaches include:

Quantum Mechanics (QM): For accurately calculating molecular structures, reaction mechanisms, and electronic properties.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of molecules and their interactions with biological targets, such as proteins or nucleic acids. openmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR): To develop statistical models that correlate chemical structure with biological activity or physical properties. neuroquantology.com

Molecular Docking: To predict the binding orientation and affinity of a molecule to a specific target receptor, which is crucial in drug design. openmedicinalchemistryjournal.comneuroquantology.com

Virtual Screening: To rapidly screen large libraries of virtual compounds against a biological target to identify potential hits. oncodesign-services.comresearchgate.net

| Computational Method | Application for this compound | Research Goal |

| QSAR | Correlate structural modifications with predicted biological activity. | Design derivatives with enhanced therapeutic potential. neuroquantology.com |

| Molecular Docking | Predict binding modes to specific enzyme active sites. | Identify potential biological targets and guide lead optimization. openmedicinalchemistryjournal.com |

| MD Simulations | Simulate the stability of a ligand-protein complex over time. | Understand the molecular basis of interaction and binding affinity. neuroquantology.com |

| AI and Machine Learning | Develop predictive models for toxicity, solubility, and metabolic stability. | Optimize pharmacokinetic properties and reduce late-stage failures in drug development. neuroquantology.com |

The integration of these computational tools will enable a more rational, data-driven approach to the design and discovery of new applications for this compound and its derivatives. domainex.co.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。